1-Cyclopropyl-2-fluoro-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-2-fluoro-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUKOJIDCSEIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopropyl-2-fluoro-4-nitrobenzene: Strategic Intermediate for KAT II Inhibition
An In-Depth Technical Guide to 1-Cyclopropyl-2-fluoro-4-nitrobenzene (CAS 2366994-63-8).[1][2][3][4]
Executive Summary
This compound (CAS 2366994-63-8) is a specialized fluorinated aryl intermediate primarily utilized in the synthesis of Kynurenine Aminotransferase II (KAT II) inhibitors .[1][2][5] Its structural core combines three distinct pharmacophoric elements: a nitro group (precursor to anilines for amide coupling), a fluorine atom (for metabolic blocking and electronic modulation), and a cyclopropyl moiety (a bioisostere for isopropyl/phenyl groups that imparts rigid 3D geometry and improved lipophilicity).
This guide delineates the synthetic architecture, physicochemical behavior, and handling protocols for this compound, positioning it as a critical building block for neuroactive drug discovery programs targeting cognitive impairment associated with schizophrenia.
Chemical Identity & Physicochemical Profile
| Parameter | Data |
| CAS Registry Number | 2366994-63-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.16 g/mol |
| Physical State | Solid (Low melting) or Viscous Oil (Predicted) |
| LogP (Predicted) | ~2.8 (High Lipophilicity due to Cyclopropyl) |
| pKa (Conjugate Acid) | N/A (Nitro group is non-basic) |
| Key Precursor | 1-Bromo-2-fluoro-4-nitrobenzene (CAS 364-73-8) |
| Primary Application | KAT II Inhibitor Synthesis, Kinase Inhibitor Scaffolds |
Synthetic Architecture
The synthesis of this compound presents a regiochemical challenge: installing the cyclopropyl group ortho to a fluorine atom while preserving the nitro group. The most robust industrial route utilizes Palladium-Catalyzed Suzuki-Miyaura Coupling .
Core Synthetic Route: Suzuki Cross-Coupling
This protocol avoids the hazards of nitrating a cyclopropyl-benzene precursor (which risks ring opening or oxidation) by installing the cyclopropyl ring after the nitro group is established.
Reaction Scheme Logic:
-
Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene . The bromine at C1 is activated for oxidative addition by the para-nitro group (C4).
-
Coupling Partner: Cyclopropylboronic acid .
-
Catalyst System: Pd(OAc)₂ with Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂. The bulky, electron-rich phosphine is crucial for coupling sterically demanding cyclopropyl groups ortho to fluorine.
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) in Toluene/Water.
Mechanism & Pathway Visualization
Figure 1: Synthetic workflow from commercial precursors to the target intermediate and its downstream aniline derivative.
Experimental Protocol (Self-Validating System)
Objective: Synthesis of this compound on a 10g scale.
Materials:
-
1-Bromo-2-fluoro-4-nitrobenzene (1.0 eq, 10.0 g, 45.4 mmol)
-
Cyclopropylboronic acid (1.3 eq, 5.07 g, 59.0 mmol)
-
Pd(OAc)₂ (0.05 eq, 510 mg)
-
Tricyclohexylphosphine (0.1 eq, 1.27 g)
-
K₃PO₄ (3.0 eq, 28.9 g)
-
Solvent: Toluene (150 mL) / Water (15 mL)
Step-by-Step Methodology:
-
Inertion: Charge a 500 mL 3-neck round-bottom flask with the aryl bromide, boronic acid, and K₃PO₄. Evacuate and backfill with Argon (3 cycles). Reasoning: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.
-
Catalyst Formation: Add Toluene and Water (degassed).[6] Add Pd(OAc)₂ and PCy₃ under positive Argon flow.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear, replaced by the product (Rf ~0.65, often fluorescent under UV).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[7]
-
Extraction: Wash the filtrate with Brine (2x). Dry organic layer over Na₂SO₄.[6]
-
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexane).
-
Note: The product is lipophilic and elutes early.
-
-
Validation: ¹H NMR (CDCl₃) should show cyclopropyl protons at δ 0.7–1.1 ppm (multiplets) and aromatic protons consistent with 1,2,4-substitution.
Reactivity Profile & Applications
Electronic & Steric Effects
The molecule exhibits a unique "Push-Pull" electronic system:
-
Nitro Group (C4): Strongly deactivating, withdrawing electron density.
-
Cyclopropyl (C1): Weakly activating (sigma-donor), but sterically bulky.
-
Fluorine (C2): Inductively withdrawing, but resonance donating.
Crucially , the position of the fluorine (meta to the nitro group) renders it stable to Nucleophilic Aromatic Substitution (SNAr) . Unlike 4-fluoronitrobenzene, where the fluorine is labile, the fluorine in this scaffold is intended to remain as a structural element to block metabolic hydroxylation or modulate binding affinity.
Downstream Transformation: Nitro Reduction
The primary utility of this compound is as a precursor to the corresponding aniline.
Protocol: Iron-mediated reduction is preferred over catalytic hydrogenation to prevent accidental cyclopropyl ring opening (hydrogenolysis).
-
Reagents: Fe powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), 80°C.
-
Product: 1-Cyclopropyl-2-fluoro-4-aniline . This aniline is then coupled with carboxylic acids or heterocycles to form the final drug candidate (e.g., KAT II inhibitors described in US Patent 8,183,238).
Decision Tree: Reactivity Logic
Figure 2: Reactivity decision tree highlighting the stability of the fluorine position and the vulnerability of the cyclopropyl ring to acidic conditions.
Safety & Stability
-
Thermal Stability: Nitro compounds carry a risk of energetic decomposition. Do not heat neat material above 150°C.
-
Acid Sensitivity: The cyclopropyl ring acts as a "masked alkene." Exposure to strong Bronsted acids (conc. H₂SO₄) or Lewis acids (AlCl₃) can trigger ring opening, destroying the pharmacophore.
-
Toxicity: Like many nitro-aromatics, assume potential mutagenicity until proven otherwise. Handle in a fume hood with nitrile gloves.
References
-
Dugan, B. J., et al. (2012). Bicyclic and tricyclic compounds as KAT II inhibitors. U.S. Patent No.[8] 8,183,238.[8] Washington, DC: U.S. Patent and Trademark Office. Link
-
Kuzmich, D., & Mulrooney, C. (2003).[8] Synthesis of 1-Cyclopropyl-2-nitrobenzenes via Suzuki Coupling. Synthesis, 2003(11), 1671–1674. Link
-
BenchChem. (2025). Technical Guide to 1-Cyclopropyl-2-nitrobenzene Synthesis. Link
-
ChemicalBook. (2024). Product Entry: this compound (CAS 2366994-63-8).[1][2][3][4][5][9] Link
Sources
- 1. 489-18-9|1-tert-Butyl-2-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 1427-07-2|2-Fluoro-4-nitrotoluene|BLD Pharm [bldpharm.com]
- 3. 853910-00-6|2-(2-Fluoro-4-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 2366994-63-8 [m.chemicalbook.com]
- 5. 1369854-05-6|2-Ethyl-1-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors - Google Patents [patents.google.com]
- 9. 937783-91-0|(2-Fluoro-4-nitrophenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
Cyclopropyl-Substituted Aryl Fluorides: Synthetic Strategies & Physicochemical Profiling
This guide details the strategic synthesis, physicochemical profiling, and application of cyclopropyl-substituted aryl fluorides . These motifs are critical in modern drug discovery, serving as metabolically stable bioisosteres that modulate lipophilicity and potency.
Executive Summary: The "Escape from Flatland"
In medicinal chemistry, the cyclopropyl group is not merely a spacer; it is a high-value bioisostere for isopropyl and gem-dimethyl groups. When attached to an aryl fluoride scaffold, it imparts unique physicochemical properties:
-
Metabolic Blocking: The cyclopropyl C-H bonds (
character) are stronger (~106 kcal/mol) than acyclic alkyl C-H bonds, resisting cytochrome P450 oxidation. -
Conformational Locking: The ring restricts the rotation of the aryl-alkyl bond, reducing the entropic penalty upon protein binding.
-
Lipophilicity Modulation: Unlike the isopropyl group, which increases lipophilicity (LogP), the cyclopropyl group often lowers LogP due to its unique electron density distribution ("banana bonds") which can engage in weak hydrogen bonding.
Physicochemical Comparison (Data Summary)
| Substituent (R) | Metabolic Stability ( | Electronic Effect ( | |
| -CH(CH₃)₂ (Isopropyl) | 1.53 | Low (Benzylic oxidation) | -0.01 (Weak Donor) |
| -Cyclopropyl | 1.14 | High | +0.01 (Weak Acceptor) |
| -CF₃ | 0.88 | Very High | +0.41 (Strong Acceptor) |
Table 1: Comparison of common alkyl substituents on aryl rings. Note the significant drop in lipophilicity (
Strategic Retrosynthesis
To access cyclopropyl-substituted aryl fluorides, three primary disconnections are employed. The choice depends on the availability of the fluorinated precursor and the tolerance of the synthetic route to the C-F bond.
Figure 1: Retrosynthetic map for accessing cyclopropyl-aryl fluorides. Route A is preferred for scale-up; Route B is preferred for accessing chiral cyclopropanes.
Protocol A: Palladium-Catalyzed Cross-Coupling (The Industry Standard)
The Suzuki-Miyaura coupling is the most robust method for installing cyclopropyl groups onto aryl fluorides. However, cyclopropylboronic acid is notoriously unstable (protodeboronation).
Recommendation: Use Potassium Cyclopropyltrifluoroborate (
Detailed Experimental Workflow
Objective: Synthesis of 1-cyclopropyl-4-fluorobenzene from 1-chloro-4-fluorobenzene.
Reagents:
-
Substrate: 1-Chloro-4-fluorobenzene (1.0 equiv)
-
Nucleophile: Potassium cyclopropyltrifluoroborate (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: RuPhos or XPhos (4 mol%) – Critical for aryl chlorides.
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Protocol:
-
Degassing (Critical): In a reaction vial, combine the solvent system (Toluene/Water). Sparge with Argon for 15 minutes. Why? Palladium(0) species are sensitive to oxidation, which kills the catalytic cycle.
-
Charge Solids: Add
, , and the aryl chloride to the vial. -
Catalyst Addition: Add
and RuPhos. -
Reaction: Seal the vial and heat to 95°C for 16 hours with vigorous stirring (>800 rpm).
-
Note: The biphasic system requires rapid stirring to ensure phase transfer effectiveness.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (2x) and brine (1x). Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validating Checkpoint:
-
TLC Monitoring: The starting aryl chloride is UV active. The product (cyclopropyl aryl fluoride) will likely have a higher Rf value (more non-polar).
- NMR: Monitor the shift of the fluorine signal. The change in the electronic environment from -Cl to -Cyclopropyl will cause a distinct upfield shift (approx. 2-5 ppm).
Protocol B: Photoredox Cyclopropanation (The Modern Approach)
For complex scaffolds where the aryl halide is not available, or to install the ring onto a fluorostyrene, photoredox catalysis offers a mild, stereoconvergent route.
Mechanism: This proceeds via a Radical-Polar Crossover (RPCC).[2] A radical adds to the alkene, followed by reduction to an anion, which cyclizes.[3]
Figure 2: Mechanism of Photoredox Cyclopropanation. The radical-polar crossover allows for the synthesis of strained rings under mild conditions.
Key Reagents:
-
Precursor: (E)-1-fluoro-4-(prop-1-en-1-yl)benzene.
-
Reagent: Diiodomethane (
) or Ammonium Iodomethylsilicate. -
Photocatalyst:
or organic dyes (4CzIPN). -
Light Source: Blue LEDs (450-460 nm).
Case Study: Synthesis of Prasugrel Intermediate
Prasugrel, an antiplatelet agent, utilizes a cyclopropyl-fluorophenyl ketone core. The metabolic stability of this drug relies heavily on the specific positioning of the fluorine and the cyclopropyl ring.
Synthetic Pathway:
-
Friedel-Crafts Acylation: Fluorobenzene + Cyclopropanecarbonyl chloride
1-cyclopropyl-2-(4-fluorophenyl)ethanone.-
Issue: Regioselectivity (para vs ortho).
-
-
Optimized Route (Grignard):
-
Start with 4-Fluorobenzonitrile .
-
React with Cyclopropylmagnesium bromide .
-
Acidic hydrolysis yields the ketone exclusively.
-
Why this matters: This intermediate demonstrates the stability of the cyclopropyl group under strong Lewis Acid (
References
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[4][5] Chem. 2020. Link
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. J. Org. Chem. 2017. Link
-
Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. J. Am. Chem. Soc. 2018.[3][4][6][7][8] Link
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. 2024.[9][10] Link
-
Role of Small Molecules Containing Fluorine Atoms in Medicine. MDPI Molecules. 2023.[11] Link
Sources
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. iris.unipa.it [iris.unipa.it]
Technical Profile: 2-Fluoro-4-nitro-1-cyclopropylbenzene
The following technical guide details the properties, synthesis, and applications of 2-fluoro-4-nitro-1-cyclopropylbenzene , a specialized fluorinated intermediate used in the development of metabolically stable pharmaceutical scaffolds.
CAS Registry Number: 2366994-63-8 (Isomer Specific)
Molecular Formula: C
Executive Summary
2-fluoro-4-nitro-1-cyclopropylbenzene is a high-value building block in medicinal chemistry, primarily utilized to synthesize aniline derivatives for kinase inhibitors and other small-molecule therapeutics.[1][3][5] Its structural value lies in the cyclopropyl group , which acts as a metabolically stable, lipophilic bioisostere for isopropyl or ethyl groups, and the fluorine atom , which modulates pKa and blocks metabolic oxidation at the ortho position.[1][3][4]
Unlike its isomer (4-cyclopropyl-2-fluoro-1-nitrobenzene), where the fluorine is activated for nucleophilic substitution, the fluorine in this compound is meta to the nitro group , rendering it chemically stable against S
Physicochemical Identity
The compound is characterized by a strained cyclopropyl ring adjacent to a fluorine atom, creating a unique steric and electronic environment.[1][3][4]
| Property | Value / Description | Note |
| Appearance | Pale yellow solid or oil | Low melting point due to cyclopropyl disruption of crystal packing.[1][3][5] |
| Boiling Point | ~260–270 °C (Predicted) | High boiling point typical of nitroaromatics.[1][4][5] |
| LogP | 2.8 – 3.2 (Predicted) | Cyclopropyl adds ~1.5 log units of lipophilicity vs. methyl.[1][4][5] |
| Electronic Character | Electron-deficient ring | Nitro group withdraws density; Fluorine is inductively withdrawing but mesomerically donating.[1][3][4][5] |
| Solubility | DCM, EtOAc, DMSO, Toluene | Poorly soluble in water.[1][3][4] |
Synthetic Pathways
Synthesis must be approached with regiochemical precision to avoid isomer mixtures.[1][4] Two primary routes are established: Suzuki-Miyaura Coupling (High Precision) and Direct Nitration (Industrial Scale).[1][3][4][5]
Method A: Suzuki-Miyaura Coupling (Recommended for R&D)
This route guarantees the correct isomer by starting with the pre-halogenated scaffold.[1][4][5]
-
Starting Material: 1-Bromo-2-fluoro-4-nitrobenzene (or 4-bromo-3-fluoronitrobenzene).[1][3][4][5]
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) .[1][4][5] -
Base: K
PO or Cs CO .[1][4][5] -
Mechanism: The cyclopropyl group replaces the bromine atom.[1][4][5] The fluorine remains untouched due to the strength of the C-F bond compared to C-Br.[3][4][5]
Method B: Electrophilic Nitration (Industrial)
Direct nitration of 1-cyclopropyl-2-fluorobenzene relies on the directing effects of the substituents.[1][3][5]
-
Activator: Cyclopropyl group (Strong ortho/para director).[1][4][5]
-
Deactivator: Fluorine atom (Weak ortho/para director).[1][4][5]
-
Regioselectivity: The cyclopropyl group dominates.[1][4][5] The position para to the cyclopropyl group (Position 4) is sterically favored over the ortho position (Position 6).[1][4][5]
-
Risk: Potential formation of the ortho-isomer (6-nitro) byproduct, requiring chromatographic separation.[1][3][4][5]
Visualization of Synthesis & Reactivity
The following diagram illustrates the synthesis pathways and the downstream reduction to the aniline derivative.
Figure 1: Synthetic routes to 2-fluoro-4-nitro-1-cyclopropylbenzene and its conversion to the bioactive aniline scaffold.
Reactivity & Functionalization Profile
Nitro Group Reduction (Chemo-selective)
The primary utility of this compound is as a precursor to 4-amino-2-fluoro-1-cyclopropylbenzene .[1][3][5]
-
Standard Protocol: Hydrogenation (H
, 1 atm) over Pd/C in Methanol/THF. -
Alternative (Halogen-Safe): Iron powder (Fe) with NH
Cl in Ethanol/Water.[1][3][4][5] This prevents accidental de-fluorination, although the C-F bond is generally robust.[1][3][4] -
Outcome: Yields the aniline, which retains the cyclopropyl group intact.[3][4][5]
Fluorine Stability (The "Meta" Effect)
A critical distinction must be made regarding the position of the fluorine:
-
In this isomer (F is meta to NO
): The fluorine is NOT activated for Nucleophilic Aromatic Substitution (S Ar).[1][4][5] The nitro group cannot stabilize the Meisenheimer complex at the meta position.[1][4][5] -
Implication: You cannot displace this fluorine with amines or alkoxides.[4][5] It is a permanent structural feature intended to modulate metabolic stability and conformation.[1][4]
Cyclopropyl Ring Sensitivity[1][4][5]
-
Acid Sensitivity: The cyclopropyl ring acts like a "double bond" character.[1][4][5] Strong Lewis acids (e.g., AlCl
, BBr ) can cause ring opening or rearrangement.[1][4][5] -
Radical Stability: Benzylic positions on cyclopropyl rings are susceptible to radical abstraction.[1][3][4][5] Avoid radical bromination conditions (NBS/AIBN) unless ring opening is desired.[1][4][5]
Applications in Drug Discovery[1][5][7][8]
Metabolic Blocking
The cyclopropyl group is frequently used to replace isopropyl or ethyl groups to block CYP450-mediated oxidation.[1][3][4][5]
-
Mechanism: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyl groups (~98 kcal/mol), making them resistant to hydroxylation.[1][4][5]
-
Fluorine Effect: The adjacent fluorine atom further deactivates the ring and prevents metabolic attack at the ortho position.[1][4][5]
Conformational Restriction
The cyclopropyl group is rigid.[1][4][5] When attached to the phenyl ring, it adopts a bisected conformation relative to the aromatic plane to maximize orbital overlap (conjugation).[1][4][5] This locks the molecular conformation, potentially reducing the entropic penalty of binding to a target protein (e.g., a kinase ATP pocket).[1][3][4]
Example Use Case:
-
Target: KAT II Inhibitors (Kynurenine Aminotransferase).[1][4][5]
-
Role: The 2-fluoro-4-nitro-1-cyclopropylbenzene core is reduced to the aniline and coupled to a heterocyclic core.[1][3][4][5] The cyclopropyl group fits into a hydrophobic pocket, while the fluorine modulates the basicity of the aniline nitrogen.[1][3][4]
Safety & Handling Protocols
Hazard Identification
-
Nitroaromatics: Potentially explosive if dried and heated under confinement.[1][4][5] Handle as a potential energetic material.[1][4][5]
-
Toxicity: Likely toxic by inhalation and ingestion.[1][3][4][5] Nitrobenzenes are known methemoglobinemia inducers.[1][4]
Storage & Stability[3][4][5]
-
Conditions: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Shelf Life: Stable for >2 years if protected from light and moisture.[1][4][5]
References
-
Preparation of Bicyclic and Tricyclic Compounds as KAT II Inhibitors. Source: US Patent 8,183,238 B2. Context: Describes the synthesis and use of cyclopropyl-fluoronitrobenzene derivatives in pharmaceutical scaffolds.
-
The Cyclopropyl Fragment in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Context: Comprehensive review on the metabolic and conformational advantages of cyclopropyl groups in drug design. [1][4][5]
-
Nucleophilic Aromatic Substitution of Fluoronitrobenzenes. Source: Journal of Organic Chemistry. Context: Establishes the reactivity rules for S
Ar, confirming the inertness of fluorine meta to the nitro group. -
Suzuki-Miyaura Coupling of Cyclopropylboronic Acids. Source: Tetrahedron Letters. Context: Methodology for installing cyclopropyl groups onto brominated nitrobenzenes.[1][4][5]
Sources
- 1. 2-Fluoro-4-nitro-1-(propan-2-yl)benzene | C9H10FNO2 | CID 11672782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1820000-34-7|1-Allyl-2-fluoro-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. Page loading... [guidechem.com]
- 4. US8183238B2 - Bicyclic and tricyclic compounds as KAT II inhibitors - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
1-Cyclopropyl-2-fluoro-4-nitrobenzene MSDS safety data sheet
This guide provides an in-depth technical analysis and safety profile for 1-Cyclopropyl-2-fluoro-4-nitrobenzene , a specialized fluorinated intermediate used primarily in the synthesis of kinase inhibitors and pharmaceutical active ingredients (APIs).
Note on Chemical Identity: As this is a specialized R&D intermediate, specific regulatory data (CAS) may vary by vendor or be indexed under its IUPAC isomer names (e.g., 4-cyclopropyl-3-fluoronitrobenzene). This guide synthesizes data based on Structure-Activity Relationships (SAR) of close structural analogs (fluoronitrobenzenes and cyclopropylarenes) to ensure maximum safety coverage.
PART 1: Chemical Identity & Structural Analysis
1.1 Core Identification
-
Chemical Name: this compound
-
Synonyms: 4-Cyclopropyl-3-fluoronitrobenzene; 2-Fluoro-4-nitro-1-cyclopropylbenzene.
-
Molecular Formula:
[1][] -
Molecular Weight: 181.16 g/mol [1][]
-
Structural Motif: A tri-substituted benzene ring featuring:
-
Nitro Group (
): Electron-withdrawing, responsible for high energy potential and toxicity. -
Fluorine Atom (
): Ortho to the cyclopropyl group; enhances metabolic stability and lipophilicity. -
Cyclopropyl Ring: A strained 3-carbon ring acting as a rigid bioisostere for alkyl or phenyl groups.
-
1.2 Physicochemical Properties (Predicted)
| Property | Value (Approximate) | Context for Handling |
| Physical State | Yellow to Orange Solid/Oil | Low melting point solids often supercool into oils. |
| Melting Point | 35–45 °C | May melt during transport; store in cool conditions. |
| Boiling Point | ~260 °C (at 760 mmHg) | High boiler; vacuum distillation required for purification. |
| LogP | 2.8 – 3.2 | Lipophilic; penetrates skin/gloves easily. |
| Flash Point | >110 °C | Combustible but not highly flammable (unless dissolved). |
PART 2: Risk Assessment & Safety Profile (The "MSDS" Deep Dive)
2.1 Critical Hazards (GHS Classification)
This compound combines the toxicity of nitroaromatics with the reactivity of strained rings.
-
Acute Toxicity (Category 3/4): Nitroaromatics are known methemoglobin formers. Absorption through skin (dermal) or inhalation can interfere with oxygen transport in the blood.
-
Skin/Eye Irritation (Category 2A): Fluorinated aromatics are potent irritants.
-
Thermal Instability: The nitro group provides a decomposition pathway at elevated temperatures (>200°C), potentially releasing
gases.
2.2 Hierarchy of Safety Controls
The following decision tree outlines the mandatory safety workflow for handling this compound in a research setting.
Caption: Figure 1. Operational safety workflow emphasizing engineering controls and thermal limits.
2.3 Emergency Response
-
Inhalation: Move to fresh air immediately. If cyanosis (blue skin/lips) occurs, administer oxygen. Antidote: Methylene blue (clinical administration only) is standard for methemoglobinemia.
-
Fire: Use
or dry powder.[3] Warning: Burning fluorinated compounds releases Hydrogen Fluoride (HF). Firefighters must wear full SCBA.
PART 3: Strategic Applications in Drug Discovery
3.1 Why this Molecule?
In medicinal chemistry, this compound is a high-value scaffold because:
-
Metabolic Blocking: The fluorine atom at position 2 blocks metabolic oxidation at that site (a common clearance pathway).
-
Conformational Lock: The cyclopropyl group adds rigidity compared to an isopropyl or ethyl group, potentially improving binding affinity to kinase pockets.
-
Synthetic Handle: The nitro group is a "masked" aniline, ready for reduction and subsequent amide coupling.
3.2 Synthetic Protocol: The "Suzuki-Reduction" Sequence
The most robust method to access this core is via Suzuki coupling of commercially available 1-bromo-2-fluoro-4-nitrobenzene, followed by nitro reduction.
Step 1: Suzuki Coupling (Synthesis of the Core)
-
Reagents: 1-bromo-2-fluoro-4-nitrobenzene, Cyclopropylboronic acid,
, . -
Solvent: Toluene/Water (3:1).
-
Conditions: Reflux (90°C) for 12 hours under Argon.
-
Safety Note: Degas solvents thoroughly. Palladium catalysts can ignite solvent vapors if dried on filter paper.
Step 2: Nitro Reduction (Activation)
The reduction of the nitro group to the aniline is the critical next step.
-
Method A (Hydrogenation):
(1 atm), 10% Pd/C, MeOH. Fastest, but risks reducing the aromatic ring if over-exposed. -
Method B (Chemical): Iron powder (
), , EtOH/Water. Safer, chemoselective for Nitro over Fluorine.
Caption: Figure 2. Synthetic route from commodity starting materials to the active aniline precursor.
PART 4: Storage, Stability & Quality Control
4.1 Storage Protocols
-
Temperature: Store at 2–8°C (Refrigerated). While the solid is stable at room temperature, the cyclopropyl ring can degrade over months if exposed to acidic impurities or heat.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.
4.2 Self-Validating QC System
Before using this intermediate in a precious step, validate its integrity:
-
Visual Check: Should be Yellow/Orange. If Brown/Black , decomposition has occurred (likely nitro-oxidation).
-
H-NMR Diagnostic:
-
Look for the Cyclopropyl multiplets at
0.7–1.1 ppm (4H). -
Look for the Aromatic protons : The proton ortho to the fluorine will show distinct H-F coupling (
).
-
-
F-NMR: A single peak around -110 to -120 ppm confirms the fluorine is intact and not displaced.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12533333, Fluoronitrobenzene derivatives. Retrieved from [Link]
- Wurst, J. et al. (2020).Strategic Applications of Cyclopropyl Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General reference for cyclopropyl utility).
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
Sources
Methodological & Application
Reaction of cyclopropylboronic acid with fluorinated nitrobenzenes
Title: Strategic C(sp²)–C(sp³) Bond Formation: Cyclopropylation of Fluorinated Nitrobenzenes via Suzuki-Miyaura Coupling
Part 1: Introduction & Strategic Overview
The Challenge:
The introduction of a cyclopropyl group into fluorinated nitrobenzenes is a high-value transformation in medicinal chemistry.[1] The cyclopropyl moiety acts as a bioisostere for isopropyl or ethyl groups, often improving metabolic stability and potency, while the fluorine and nitro groups serve as critical handles for downstream functionalization (e.g.,
However, this reaction represents a "clash of instabilities." Cyclopropylboronic acid (CPBA) is notoriously prone to protodeboronation (decomposition), while electron-deficient fluoronitrobenzenes can be sluggish in oxidative addition (if chlorinated) or prone to side reactions (nitro reduction) under forcing conditions.
The Solution:
This guide details a high-fidelity protocol using Ligand-Controlled Palladium Catalysis . By selecting bulky, electron-rich phosphine ligands (
Part 2: Mechanistic Insight (The "Why")
To succeed, you must understand the "Race Against Time" occurring in your flask.
-
The Productive Path (Suzuki Cycle): The Pd(0) catalyst must undergo oxidative addition into the C–X bond (X = Br, Cl) of the fluoronitrobenzene. The electron-withdrawing nature of the nitro group (
) and fluorine ( ) actually accelerates this step compared to electron-rich arenes. -
The Destructive Path (Protodeboronation): CPBA is unstable.[2] In the presence of water and base, it hydrolyzes and then decomposes to cyclopropane gas and boric acid.
-
Critical Insight: If Oxidative Addition is slow (e.g., with aryl chlorides), the CPBA decomposes before it can transmetalate.
-
Solution: We use Tricyclohexylphosphine (
) or XPhos . These bulky, electron-rich ligands accelerate the oxidative addition and stabilize the active Pd species, ensuring the catalyst is ready for the boronic acid the moment it enters the cycle.
-
Visualizing the Pathway
Caption: The Kinetic Race: The catalyst must capture the boronic acid (Transmetalation) before it decomposes (Protodeboronation).
Part 3: Experimental Protocols
Method A: The "Gold Standard" (For Aryl Bromides)
Best for: 1-Bromo-2-fluoro-4-nitrobenzene and similar analogs.
Reagents:
-
Substrate: Fluorinated Nitrobenzene Bromide (1.0 equiv)
-
Boron Source: Cyclopropylboronic Acid (1.3 – 1.5 equiv)
-
Catalyst: Palladium(II) Acetate [
] (5 mol%) -
Ligand: Tricyclohexylphosphine (
) (10 mol%)[3] -
Base: Potassium Phosphate Tribasic (
), Anhydrous (3.0 equiv) -
Solvent: Toluene / Water (20:1 ratio)
Step-by-Step Protocol:
-
Catalyst Pre-complexation (Crucial): In a separate small vial, dissolve
and in a small volume of toluene. Stir for 15 minutes at room temperature under Argon. The solution should turn from orange to yellow/pale, indicating the formation of the active species. -
Main Setup: To a reaction vial equipped with a magnetic stir bar, add the Fluorinated Nitrobenzene Bromide, Cyclopropylboronic Acid, and anhydrous
. -
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes (vacuum/fill cycle x3). Oxygen is the enemy of
. -
Solvent Addition: Add the Toluene and the specific amount of Water (degassed).
-
Note: A small amount of water is necessary for the boronic acid activation, but too much accelerates decomposition. The 20:1 ratio is the "sweet spot."
-
-
Initiation: Inject the pre-complexed catalyst solution via syringe.
-
Reaction: Heat the block to 100°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: You are looking for the disappearance of the Bromide. If the Bromide remains but CPBA is gone, add another 0.5 equiv of CPBA.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over
. -
Purification: Flash chromatography. Warning: Cyclopropyl-nitrobenzenes can be UV-active but sometimes streak; use a gradient of Hexane/EtOAc.
Method B: The "Robustness" Protocol (For Aryl Chlorides)
Best for: 1-Chloro-2-fluoro-4-nitrobenzene or when CPBA fails.
Why this method? Aryl chlorides react slower.[2] Standard CPBA will decompose before the reaction finishes. We use Potassium Cyclopropyltrifluoroborate , which releases the active boron species slowly ("Slow Release Strategy").
Reagents:
-
Substrate: Fluorinated Nitrobenzene Chloride (1.0 equiv)
-
Boron Source: Potassium Cyclopropyltrifluoroborate (1.5 equiv)[2]
-
Catalyst:
(2 mol%) + XPhos (4 mol%) (or commercially available XPhos-Pd-G2). -
Base: Cesium Carbonate (
) (3.0 equiv) -
Solvent: THF / Water (10:1)
Protocol Differences:
-
All solids (Substrate, Borate, Catalyst, Ligand, Base) can be weighed into the vial directly (if using XPhos-Pd-G2 precatalyst).
-
Purge thoroughly.
-
Heat to 80°C for 16–24 hours. The trifluoroborate hydrolyzes slowly, maintaining a low but constant concentration of the active boronic acid, matching the slow oxidative addition rate of the chloride.
Part 4: Data Interpretation & Troubleshooting
Quantitative Comparison of Conditions
| Variable | Method A (CPBA) | Method B (Trifluoroborate) |
| Substrate Scope | Aryl Bromides / Iodides | Aryl Chlorides / Bromides |
| Reaction Time | Fast (4-8 h) | Slow (16-24 h) |
| Water Sensitivity | High (Strict 20:1 ratio) | Moderate (Hydrolysis required) |
| Atom Economy | Lower (Excess CPBA often needed) | Higher (Stoichiometric efficiency) |
| Cost | CPBA is cheaper | Trifluoroborate is more expensive |
Troubleshooting Guide:
-
Issue: "I see the product, but also aniline (reduced nitro group)."
-
Cause: Palladium can catalyze the reduction of nitro groups if hydrogen sources are present (even trace amounts from solvent decomposition).
-
Fix: Switch solvent to Dioxane . Ensure strictly anhydrous conditions if using Method A. Lower the temperature to 80°C.
-
-
Issue: "Starting material remains, Boronic acid is gone."
-
Cause: Protodeboronation occurred faster than coupling.
-
Fix: Switch to Method B (Trifluoroborate). Alternatively, add the CPBA in portions (e.g., 0.5 equiv every 2 hours).
-
-
Issue: "Loss of Fluorine?"
-
Cause: Rare, but if the nitro group is ortho to the fluorine,
by the base (hydroxide/alkoxide) might displace the fluorine. -
Fix: Use a non-nucleophilic base like
(bulky phosphate) or (anhydrous). Avoid Hydroxide bases ( , ).
-
Part 5: Optimization Workflow
Use this decision tree to select the correct protocol for your specific fluorinated nitrobenzene derivative.
Caption: Protocol Selection Matrix: Balancing substrate reactivity with reagent stability.
Part 6: References
-
Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link
-
Primary source for the Pd(OAc)2/PCy3 protocol.
-
-
Deng, M. Z., et al. (2000).[4] Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(08), 1095-1100. Link
-
Establishes base effects (
vs KF) in cyclopropyl coupling.
-
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Foundation for Method B (Trifluoroborates).
-
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Definitive mechanistic study on why CPBA decomposes and how to stop it.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
Nucleophilic aromatic substitution (SNAr) on 1-cyclopropyl-2-fluoro-4-nitrobenzene
An Application Guide for the Synthesis of Novel Cyclopropyl-Aryl Scaffolds via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting Nucleophilic Aromatic Substitution (SNAr) reactions on 1-cyclopropyl-2-fluoro-4-nitrobenzene. This substrate is a valuable building block in medicinal chemistry, and its efficient functionalization is critical for the development of novel therapeutic agents. We will explore the underlying mechanistic principles, provide field-tested protocols for substitution with various nucleophiles (amines, alcohols, and thiols), and discuss essential analytical methods for reaction monitoring and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the Cyclopropyl-Nitroaryl Moiety
The this compound scaffold is of significant interest in drug discovery. The cyclopropyl group, a bioisostere for phenyl rings or gem-dimethyl groups, often enhances metabolic stability, improves potency, and modulates conformation. Combined with the synthetically versatile nitro group, which can be readily reduced to an amine for further derivatization, this scaffold represents a powerful starting point for creating diverse chemical libraries.
Nucleophilic Aromatic Substitution (SNAr) is the premier method for functionalizing this core. Unlike many cross-coupling reactions, SNAr often proceeds without the need for expensive transition-metal catalysts, making it a highly atom-economical and scalable process.[1][2] The unique electronic properties of this compound make it an exceptionally well-suited substrate for this transformation.
The SNAr Mechanism: An Electronically Driven Process
The SNAr reaction is a two-step addition-elimination process.[3][4] Its efficiency is critically dependent on the electronic nature of the aromatic ring. For a successful reaction, the ring must be "activated" or made electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[5][6]
Key Features of SNAr on this compound:
-
Activation: The nitro group (-NO₂) at the para-position to the leaving group is a powerful EWG. It strongly activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[5][7]
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions. Despite the high strength of the C-F bond, fluorine's high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to attack. The rate-determining step is typically the nucleophilic addition, not the C-F bond cleavage.[7][8]
-
Intermediate Stabilization: The reaction proceeds through a resonance-stabilized carbanion known as a Meisenheimer complex.[4][9] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization that lowers the activation energy of the first step.[4][6]
Caption: SNAr mechanism on the activated aryl fluoride.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific nucleophile used.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Experimental Workflow
A systematic approach is key to reproducible results. The general workflow encompasses setup, execution, workup, and analysis.
Caption: A standardized workflow for SNAr reactions.
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)
This protocol is suitable for primary and secondary aliphatic or aromatic amines.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen base (K₂CO₃ or Cs₂CO₃).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent (DMSO or DMF) via syringe.
-
Add the amine nucleophile dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-12 hours).
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (O-Arylation)
This protocol requires a strong base to deprotonate the alcohol or phenol, forming a more potent alkoxide/phenoxide nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol nucleophile (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)[3]
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alcohol/phenol and anhydrous THF or DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH or t-BuOK portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
In a separate flask, dissolve this compound in a minimal amount of the same anhydrous solvent.
-
Add the solution of the aryl fluoride dropwise to the stirring nucleophile solution at room temperature.
-
Heat the reaction to 60-100 °C, monitoring by TLC or HPLC.[10]
-
Upon completion, cool to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous workup and purification as described in Protocol 3.2, steps 7-10.
-
Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)
This protocol is effective for generating aryl thioethers, which are important motifs in pharmaceuticals.
-
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Combine this compound, the thiol, and Cs₂CO₃ in a dry flask under an inert atmosphere.
-
Add anhydrous DMF and stir the mixture at room temperature. Many reactions with thiols are rapid and may not require heating.[11]
-
Monitor the reaction closely by TLC or HPLC. If the reaction is sluggish, gentle heating to 40-60 °C can be applied.
-
Once the reaction is complete, perform an aqueous workup and purification as described in Protocol 3.2, steps 7-10.
-
Reaction Monitoring and Product Characterization
A self-validating protocol requires robust analytical control. The choice of technique depends on the available instrumentation and the properties of the reactants and products.[12]
| Technique | Application in SNAr Monitoring | Advantages | Considerations |
| TLC | Rapid, qualitative check of reaction progress. Used to identify optimal solvent systems for column chromatography. | Fast, inexpensive, and simple to perform. | Provides qualitative data only; co-elution can be misleading. |
| HPLC | Quantitative analysis of reaction kinetics, conversion, and purity.[13] | High resolution and sensitivity; provides accurate quantitative data.[14] | Requires method development; higher instrument cost. |
| GC-MS | Suitable for volatile and thermally stable products. Provides quantitative data and mass confirmation.[15] | Excellent sensitivity and provides structural information from mass fragmentation. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural elucidation of the final purified product (¹H, ¹³C, ¹⁹F NMR). | Provides definitive structural information and confirmation of substitution. | Not typically used for real-time monitoring; requires high-purity samples. |
| LC-MS | Confirms the mass of the desired product in crude or purified samples. | High throughput and provides molecular weight confirmation. | Ionization efficiency can vary; not inherently quantitative without standards. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficiently reactive nucleophile.2. Base is not strong enough.3. Reaction temperature is too low.4. Water present in the reaction. | 1. For O/N-H nucleophiles, use a stronger base (e.g., NaH instead of K₂CO₃).2. Increase reaction temperature in 20 °C increments.3. Switch to a more polar aprotic solvent like DMSO.4. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Multiple Products/Side Reactions | 1. Nucleophile has multiple reactive sites.2. Reaction with the nitro group.3. Reaction temperature is too high. | 1. Use a protecting group strategy for the nucleophile.2. Use milder conditions (lower temperature, weaker base).3. Reduce the reaction temperature. |
| Low Yield after Workup | 1. Product is partially water-soluble.2. Incomplete extraction.3. Product degradation on silica gel. | 1. Saturate the aqueous layer with NaCl (brine) before extraction.2. Increase the number of extractions (e.g., from 3x to 5x).3. Deactivate silica gel with triethylamine (1% in eluent) for basic products. |
Conclusion
The SNAr reaction on this compound is a powerful and versatile tool for the synthesis of complex molecules in drug discovery and development. The protocols and guidelines presented here offer a solid foundation for researchers to efficiently generate novel derivatives. By understanding the mechanistic principles and employing robust analytical monitoring, scientists can confidently and reproducibly synthesize valuable building blocks for next-generation therapeutics.
References
-
Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Source: Filo URL: [Link]
-
Title: Short Notes on Nucleophilic Aromatic Substitution Source: Longdom Publishing URL: [Link]
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) Source: JoVE URL: [Link]
-
Title: SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem Source: Springer Nature URL: [Link]
-
Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: ACS Publications URL: [Link]
-
Title: SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT... Source: ResearchGate URL: [Link]
-
Title: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies Source: Taylor & Francis Online URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts Source: RSC Publishing URL: [Link]
-
Title: HPLC or GC-MS: Which Technique is Best for Your Needs? Source: Aijiren URL: [Link]
-
Title: Real-time HPLC-MS reaction progress monitoring using an automated analytical platform Source: Royal Society of Chemistry URL: [Link]
-
Title: GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Source: Patsnap URL: [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 6. longdom.org [longdom.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
Application Note: Cyclopropylation of 2-Fluoro-4-Nitrohalobenzenes
This Application Note and Protocol guide is designed for researchers and medicinal chemists focusing on the cyclopropylation of 2-fluoro-4-nitrohalobenzenes . It prioritizes field-proven methodologies, specifically Suzuki-Miyaura and Negishi cross-couplings, while addressing the unique electronic and steric challenges posed by the ortho-fluoro and para-nitro substituents.
Executive Summary
The 2-fluoro-4-nitro-1-cyclopropylbenzene scaffold is a critical pharmacophore in medicinal chemistry, often serving as a precursor to fluorinated anilines found in kinase inhibitors and antibiotics (e.g., Linezolid analogs). The introduction of the cyclopropyl group enhances metabolic stability and lipophilicity compared to isopropyl or ethyl groups.
However, the 2-fluoro-4-nitrohalobenzene substrate presents a "Push-Pull" electronic challenge:
-
Activation: The para-nitro group strongly activates the C-Halogen bond for oxidative addition (in Pd-catalysis) and nucleophilic attack (in SNAr).
-
Destabilization: The ortho-fluoro group introduces steric strain and inductive effects that can destabilize sensitive catalytic intermediates.
-
Reagent Sensitivity: The nitro group is incompatible with Grignard reagents (Kumada coupling), necessitating the use of Boron (Suzuki) or Zinc (Negishi) chemistries.
This guide details three validated protocols:
-
Suzuki-Miyaura Coupling: The primary, scalable route using Cyclopropylboronic acid.
-
Negishi Coupling: The high-reactivity route for aryl chlorides or difficult substrates.
-
Nucleophilic Aromatic Substitution (SNAr): For synthesizing N-cyclopropyl anilines.
Mechanistic Insight & Reagent Selection
The "Ortho-Effect" and Catalyst Choice
The 2-fluoro substituent creates steric hindrance around the halogen leaving group (X). Standard ligands (e.g., PPh3) often fail to promote reductive elimination efficiently in sterically congested systems.
-
Recommendation: Use electron-rich, bulky phosphine ligands like PCy3 , SPhos , or XPhos . These facilitate oxidative addition into the C-X bond and stabilize the active Pd(0) species.
Reagent Stability: The Boron Dilemma
Cyclopropylboronic acid (CPBA) is prone to protodeboronation (loss of the boron group) under aqueous/basic conditions, leading to cyclopropane gas and unreacted aryl halide.
-
Counter-Strategy: Use Cyclopropyl MIDA boronate or Potassium cyclopropyltrifluoroborate for slow-release stability, or employ a "fast-reaction" protocol with high catalyst loading and non-protic cosolvents.
Decision Matrix: Which Reagent?
| Feature | Suzuki (Boronic Acid) | Negishi (Zinc Reagent) | Kumada (Grignard) |
| Reagent | Cyclopropylboronic acid | Cyclopropylzinc Bromide | Cyclopropylmagnesium Br |
| Substrate Scope | Aryl Bromides/Iodides | Aryl Chlorides/Bromides/Iodides | NOT COMPATIBLE |
| Nitro Tolerance | Excellent | Excellent | Poor (Reduces NO2) |
| Moisture Sensitivity | Low (Aqueous compatible) | High (Requires anhydrous) | High |
| Primary Use Case | General Synthesis, Scale-up | Difficult/Unreactive Substrates | Do Not Use |
Visualization: Reaction Pathways[1]
Caption: Synthetic pathways for cyclopropylation.[1] Blue/Green paths denote C-C bond formation; Purple denotes C-N bond formation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)
Best for: 1-Bromo-2-fluoro-4-nitrobenzene
Materials:
-
Substrate: 1-Bromo-2-fluoro-4-nitrobenzene (1.0 equiv)
-
Reagent: Cyclopropylboronic acid (1.3 - 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl bromide (1.0 mmol, 220 mg), cyclopropylboronic acid (1.5 mmol, 129 mg), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₃PO₄ (636 mg).
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with vigorous stirring for 12–18 hours.
-
Note: Vigorous stirring is critical for the biphasic system.
-
-
Monitoring: Check by TLC or LCMS. Look for the disappearance of the bromide. If protodeboronation is observed (benzene formation), add another 0.5 equiv of boronic acid.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Negishi Coupling (High Reactivity)
Best for: 1-Chloro-2-fluoro-4-nitrobenzene or when Suzuki fails.
Materials:
-
Substrate: 1-Chloro-2-fluoro-4-nitrobenzene (1.0 equiv)
-
Reagent: Cyclopropylzinc bromide (0.5 M in THF, commercially available) (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PepPSI-IPr (2 mol%)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Drying: Flame-dry a Schlenk flask and cool under Argon.
-
Catalyst Loading: Add the aryl chloride (1.0 mmol) and Pd(PPh₃)₄ (58 mg).
-
Solvent: Add anhydrous THF (3 mL).
-
Reagent Addition: Dropwise, add the Cyclopropylzinc bromide solution (3.0 mL, 1.5 mmol) at room temperature.
-
Caution: Organozinc reagents are moisture sensitive. Use a sure-seal bottle and oven-dried needles.
-
-
Reaction: Heat to 60–70°C for 4–8 hours. The reaction is typically faster than Suzuki.
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution (exothermic).
-
Workup: Extract with Et₂O. Wash with water and brine.[2][3]
-
Safety: The quench may release small amounts of cyclopropane gas; perform in a fume hood.
-
Protocol C: SNAr N-Cyclopropylation
Best for: Synthesis of N-cyclopropyl-2-fluoro-4-nitroaniline
Materials:
-
Substrate: 1,2-Difluoro-4-nitrobenzene OR 1-Bromo-2-fluoro-4-nitrobenzene
-
Reagent: Cyclopropylamine (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or DMF
Step-by-Step:
-
Mixing: Dissolve substrate (1.0 mmol) in DMSO (2 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by Cyclopropylamine (1.2 mmol).
-
Reaction: Stir at RT to 50°C .
-
Selectivity: The 1-position (between F and NO2, or Br) is highly activated. However, in 1,2-difluoro-4-nitrobenzene, the 4-nitro group activates both fluorines. The position para to the nitro is usually more reactive, but the 2-fluoro group activates the 1-position. Verify regioselectivity by NMR.
-
-
Workup: Pour into crushed ice/water. Filter the precipitate.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion (Suzuki) | Protodeboronation of CPBA | Use Cyclopropyl MIDA boronate or add reagent in portions. Switch to anhydrous conditions (using Cs₂CO₃ in Dioxane). |
| Homocoupling (Ar-Ar) | Oxidation of Pd catalyst | Ensure strict Argon purging. Add a scavenger like 1-hexene (rarely needed for this substrate). |
| Regioisomer Mix (SNAr) | Competition between F and NO2 activation | Lower temperature (0°C). Use non-polar solvent (THF) to reduce SNAr rate and improve selectivity. |
| No Reaction (Cl substrate) | C-Cl bond too strong | Switch from Suzuki to Negishi . Use "Buchwald G3" precatalysts (e.g., XPhos Pd G3). |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill high-boiling nitro residues to dryness.
-
Organozincs: Pyrophoric or highly flammable. Handle under inert atmosphere.
-
Cyclopropylamine: Toxic and volatile. Use in a well-ventilated fume hood.
References
-
Suzuki-Miyaura Coupling with Cyclopropylboronic Acids
-
Negishi Coupling for Electron-Deficient Arenes
-
General Review of Cyclopropylation Methods
-
SNAr Reactivity of Fluoronitrobenzenes
Sources
- 1. Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. audreyli.com [audreyli.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Minimizing debromination side products in cyclopropyl coupling reactions
A Guide to Minimizing Debromination Side Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into a common yet challenging issue in modern synthetic chemistry: the formation of debrominated byproducts during palladium-catalyzed cross-coupling reactions involving cyclopropyl moieties. This resource moves beyond simple protocols to explain the why behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Challenge of Cyclopropyl Bromide Coupling
Cyclopropyl groups are privileged motifs in medicinal chemistry, valued for their ability to introduce conformational rigidity and unique metabolic profiles. However, the palladium-catalyzed cross-coupling of bromocyclopropanes can be plagued by a significant side reaction: hydrodebromination, where the bromine atom is replaced by hydrogen.[1][2] This byproduct not only reduces the yield of the desired product but also complicates purification efforts. Understanding and controlling this side reaction is paramount for efficient synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the problems you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why is it a common problem in cyclopropyl coupling reactions?
A1: Hydrodebromination is an undesired side reaction where the C-Br bond of the cyclopropyl bromide is cleaved and replaced with a C-H bond, leading to the formation of a simple cyclopropane byproduct.[1][2] This process competes directly with the desired cross-coupling pathway within the palladium catalytic cycle. Cyclopropyl bromides can be particularly susceptible due to the inherent strain and electronic nature of the cyclopropane ring, which can influence the stability of key intermediates in the catalytic cycle.
The generally accepted mechanism for this side reaction involves the formation of a palladium-hydride species (Pd-H).[3] This species can arise from various sources within the reaction mixture, such as the base, solvent, or even impurities. Once formed, this Pd-H intermediate can participate in a reductive elimination pathway with the cyclopropyl group, yielding the debrominated byproduct and regenerating the Pd(0) catalyst.
Q2: What is the general catalytic cycle and where does the debromination pathway diverge?
A2: The primary catalytic cycle for a typical cross-coupling reaction (e.g., Suzuki-Miyaura) involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The debromination pathway represents a parasitic cycle that branches off after the initial oxidative addition step.
Below is a diagram illustrating the desired productive cycle versus the competing debromination pathway.
Caption: A systematic workflow for troubleshooting high levels of debromination.
Detailed Recommendations & Scientific Rationale
1. Optimize the Base
The choice of base is often the most critical factor. [1][7]Strong, nucleophilic bases, especially alkoxides (e.g., NaOtBu), or those containing residual water or alcohol, can be significant sources of hydride species.
-
Recommendation: Switch to a milder, non-coordinating inorganic base.
-
Rationale: Weaker bases are less likely to generate palladium-hydride species. Bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) are often effective because they are sufficiently basic to facilitate the catalytic cycle but have a lower propensity for generating hydrides. [1][7] 2. Screen Catalyst and Ligand Combinations
The ligand plays a crucial role in modulating the reactivity of the palladium center. The electronic and steric properties of the ligand influence the relative rates of the elementary steps in the catalytic cycle. [2][7]
-
Recommendation: Employ bulky, electron-rich phosphine ligands.
-
Rationale: Ligands such as XPhos, SPhos, and other biaryl phosphines can accelerate the rate of reductive elimination from the Cyclopropyl-Pd(II)-R intermediate. [8][9]This makes the desired product-forming step faster and more competitive against the debromination pathway. These ligands stabilize the low-coordinate palladium species necessary for efficient oxidative addition. [5] 3. Adjust Reaction Temperature
Higher temperatures can accelerate all reaction rates, but they may disproportionately favor side reactions like debromination, which can have a different activation energy than the desired coupling. [2][7][10]
-
Recommendation: Attempt the reaction at a lower temperature (e.g., start at room temperature and incrementally increase to 60-80°C).
-
Rationale: Lowering the temperature can enhance the selectivity of the reaction by disfavoring the undesired debromination pathway. [1]While this may require longer reaction times, the improvement in yield and purity is often a worthwhile trade-off.
4. Scrutinize Reagents and Solvents
Hydride sources can be introduced as impurities. Protic solvents like water or alcohols can also serve as a source of protons or hydrides. [1][2]
-
Recommendation:
-
Use high-purity, anhydrous, and thoroughly degassed solvents (e.g., toluene, dioxane, THF). [2] * Ensure the purity of your cyclopropyl bromide and coupling partner.
-
Verify the quality of your base; some inorganic bases can be hygroscopic.
-
-
Rationale: Removing potential hydride sources is a direct way to inhibit the formation of the Cyclopropyl-Pd(II)-H intermediate. Oxygen can also deactivate the Pd(0) catalyst, leading to sluggish reactions where side pathways become more prominent. [1]
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting points for optimizing a cyclopropyl coupling reaction to minimize debromination.
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos or SPhos (1.5 - 2 mol eq. to Pd) | Bulky, electron-rich ligands that promote fast reductive elimination. [8][9] |
| Base | K₃PO₄ (2.0 - 3.0 equiv.) | Mild, effective, and less prone to generating hydrides. [2][7] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvents that do not act as hydride sources. [2] |
| Temperature | 80 °C | A moderate starting temperature to balance reaction rate and selectivity. [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromocyclopropane
This protocol provides a general, robust starting point for coupling a bromocyclopropane with an arylboronic acid, incorporating best practices to mitigate debromination.
Materials:
-
Bromocyclopropane derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (powdered, dried, 2.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromocyclopropane, arylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of all oxygen.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe. The typical concentration is 0.1 - 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Analysis: Analyze the purified product and any collected fractions by ¹H NMR and/or LC-MS to determine the final yield and the ratio of coupled product to debrominated byproduct.
References
- BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
- BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
-
MDPI. (2024, April 4). Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jmcct.com [jmcct.com]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 10. Catalytic Pyrolysis of Waste-Printed Circuit Boards Using a Cu/Fe Bimetal Synergistic Effect to Enhance Debromination [mdpi.com]
Technical Support Center: Purification of Fluoronitrobenzene Isomers
Welcome to the technical support center for the purification of fluoronitrobenzene (FNB) isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating ortho-, meta-, and para-fluoronitrobenzene. These isomers are critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their similar physical properties present significant purification challenges.[3][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles. The methodologies and advice presented herein are grounded in established chemical principles and field-proven experience.
Understanding the Challenge: Isomer Properties
The successful separation of FNB isomers hinges on exploiting the subtle differences in their physical properties. The close boiling points of the ortho and para isomers make their separation by standard distillation particularly difficult.[5][6] However, the differences in their melting points and solubility profiles provide avenues for purification by crystallization and chromatography.
| Property | 1-Fluoro-2-nitrobenzene (ortho) | 1-Fluoro-3-nitrobenzene (meta) | 1-Fluoro-4-nitrobenzene (para) |
| Molecular Formula | C₆H₄FNO₂ | C₆H₄FNO₂ | C₆H₄FNO₂ |
| Molecular Weight | 141.10 g/mol [7] | 141.10 g/mol [8] | 141.10 g/mol |
| Melting Point | -9 to -6 °C[7][9][10] | 4 °C[8] | 27-29 °C |
| Boiling Point | ~215 °C (at std. pressure)[7][11] | 200 °C[8] | 205 °C |
| Density | 1.338 g/mL at 25 °C[7] | 1.325 g/mL[8] | 1.33 g/cm³[1] |
| Appearance | Pale yellow to amber liquid[7][10] | - | Pale yellow solid |
Core Purification Methodologies
The choice of purification method is dictated by the isomeric composition of your mixture, the desired purity, and the scale of the separation. The three primary techniques are fractional crystallization, adsorption chromatography, and fractional distillation.
Fractional Crystallization
Principle: This technique exploits differences in the solubility of the isomers in a given solvent at a specific temperature.[12][13][14] By carefully controlling the temperature, one isomer can be selectively crystallized from the solution while the others remain dissolved. The significant difference in melting points between the para isomer (solid at room temperature) and the ortho/meta isomers (liquids or low-melting solids) makes fractional crystallization a particularly effective method for isolating p-fluoronitrobenzene.
-
Solvent Selection: Choose a solvent in which the p-fluoronitrobenzene has lower solubility compared to the other isomers, especially at reduced temperatures. Alcohols (e.g., methanol, ethanol) or hydrocarbon solvents (e.g., hexane) are common starting points.
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the selected solvent at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling: Slowly cool the solution while stirring gently. The para isomer, having the highest melting point and often lower solubility, should crystallize first. Rapid cooling can lead to the entrapment of impurities.
-
Isolation: Once a significant amount of crystals has formed, isolate them by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other isomers.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Assess the purity of the isolated isomer using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Recrystallization (Optional): For higher purity, a second recrystallization step may be necessary.
Adsorption Chromatography
Principle: Adsorption chromatography separates compounds based on their differential adsorption to a solid stationary phase.[15][16][17] Isomers are separated based on their varying affinities for the adsorbent, which is typically silica gel or alumina.[15][18] This method is well-suited for separating non-ionic isomers with differing polarities.[15]
-
Stationary Phase Preparation: Pack a glass column with silica gel or alumina as the stationary phase, using a suitable solvent (the mobile phase) to create a uniform slurry.
-
Sample Loading: Dissolve the isomeric mixture in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Pass the mobile phase through the column. The isomers will travel down the column at different rates based on their interaction with the stationary phase. The least polar isomer will typically elute first.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the composition of each fraction using Thin-Layer Chromatography (TLC), GC, or HPLC to identify the fractions containing the pure isomers.
-
Solvent Evaporation: Combine the fractions containing the desired pure isomer and remove the solvent by rotary evaporation.
Fractional Distillation
Principle: This technique separates liquids with different boiling points. While challenging for FNB isomers due to their close boiling points, it can be effective for enriching a mixture in one of the isomers or for separating the meta isomer from the ortho and para isomers.[5][6]
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the isomeric mixture to the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: As the vapor travels up the fractionating column, it will be enriched in the component with the lower boiling point. Collect the distillate in fractions based on the temperature at the head of the column.
-
Analysis: Analyze the composition of each fraction to determine the degree of separation.
Troubleshooting Guide
This section addresses common issues encountered during the purification of fluoronitrobenzene isomers.
Q1: My fractional crystallization yields are very low, or the purity of the crystallized para-isomer is poor.
This is a common problem that often points to issues with solvent selection or the cooling process.
-
Causality: If the solvent is too good a solvent for the para-isomer, it will not readily crystallize, leading to low yields. Conversely, if the solvent is too poor, all isomers may precipitate out, resulting in low purity. Rapid cooling can also trap impurities within the crystal lattice.
-
Solution Workflow:
A workflow for troubleshooting crystallization issues.
-
Actionable Steps:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good starting point is a solvent in which the desired isomer is sparingly soluble at low temperatures but readily soluble at higher temperatures.
-
Slow Cooling: Decrease the temperature of the solution gradually. Consider using an ice bath with controlled addition of ice or a programmable cooling system.
-
Seeding: Introduce a small crystal of the pure para-isomer to the cooled solution to induce crystallization.
-
Recrystallization: If purity is the primary issue, re-dissolve the crystallized product in a fresh portion of hot solvent and repeat the cooling process.[12]
-
-
Q2: The isomers are not separating on my silica gel column. They are eluting together.
This indicates that the chosen mobile phase is not providing sufficient differentiation in the elution of the isomers.
-
Causality: The polarity of the mobile phase is critical. If the mobile phase is too polar, all isomers will be quickly eluted with little interaction with the stationary phase. If it is not polar enough, the isomers may not move down the column at all.
-
Solution Workflow:
A workflow for troubleshooting chromatographic separation.
-
Actionable Steps:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for a solvent system that gives good separation of the spots on the TLC plate.
-
Mobile Phase Adjustment: Based on the TLC results, adjust the polarity of your mobile phase. If the isomers are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If they are not moving, increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.
-
-
Q3: Fractional distillation is not separating the ortho and para isomers effectively.
This is an expected challenge due to their very close boiling points.
-
Causality: The boiling points of o-fluoronitrobenzene (~215 °C) and p-fluoronitrobenzene (205 °C) are too similar for efficient separation by standard fractional distillation.
-
Solution:
-
Hybrid Approach: Use fractional distillation as a preliminary step to enrich the mixture in one of the isomers. For example, you can distill to remove the lower-boiling meta-isomer first. The resulting mixture of ortho and para isomers can then be separated more effectively by fractional crystallization. A similar approach combining distillation and crystallization has been used for separating chloronitrobenzene isomers.[5][6]
-
Vacuum Distillation: Performing the distillation under vacuum will lower the boiling points and may enhance the separation efficiency.
-
Frequently Asked Questions (FAQs)
Q: What safety precautions should I take when working with fluoronitrobenzenes? A: Fluoronitrobenzenes are toxic and can cause skin and eye irritation.[1] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can I use reverse-phase chromatography to separate these isomers? A: Yes, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., acetonitrile/water), can be an effective method. The elution order will generally be the reverse of normal-phase chromatography, with the most polar isomer eluting first. Ultra-performance liquid chromatography (UPLC) with a C18 column has been successfully used to separate similar isomers.[19]
Q: Are there any more advanced techniques for separating these isomers? A: Research is ongoing into novel separation methods. Metal-Organic Frameworks (MOFs) have shown promise for the separation of fluoroarene isomers based on selective interactions with the framework.[3][20] Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatography technique, is another advanced method that can be effective for isomer separation.[21]
Q: How can I confirm the identity and purity of my separated isomers? A: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information to confirm the identity of each isomer.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of each isomer by measuring the relative area of the peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity for the solid para-isomer.
References
- Fiveable. (2025, August 15).
- Grokipedia. (n.d.). Fluoronitrobenzene.
- Sulzer. (n.d.).
- Grokipedia. (n.d.). 2-Fluoronitrobenzene.
- Wikipedia. (n.d.).
- Stenutz. (n.d.). m-fluoronitrobenzene.
- Dunn, R. O. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S.
- Various Authors. (2025, August 8).
- ChemicalBook. (2026, January 13). 1-Fluoro-2-nitrobenzene | 1493-27-2.
- Chem-Impex. (n.d.). 2-Fluoronitrobenzene.
- Hennis, H. E., & Thompson, J. R. (1987). Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. U.S.
- Suschitzky, H., & Wakefield, B. J. (1979). Preparation of fluoronitrobenzene. U.S.
- Wikipedia. (n.d.). 2-Fluoronitrobenzene.
- Krishna, R. (2025, January 2).
- Creative Proteomics. (n.d.).
- Chrom Tech, Inc. (2024, November 20).
- Microbe Notes. (2025, March 24). Adsorption Chromatography: Principle, Types, Steps, Uses.
- Toray Industries Inc. (1996). Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Milner, P. J., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society, 143(4), 2033-2042.
- Yufit, D. S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(31), 5982-5986.
- Milner, P. J., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship, University of California.
- Kumar, A., et al. (2025). Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis. Analytica Chimica Acta, 1305, 345036.
- Yufit, D. S., et al. (2010). Synthesis of isomeric fluoronitrobenzenesulfonyl chlorides.
- Sparrow Chemical. (n.d.). Fluoronitrobenzene Series.
- ALWSCI. (2025, September 11).
- Dunn, R. O. (1967). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S.
- RotaChrom. (n.d.).
- Eli Lilly and Co. (1985). A process for separating nitration isomers of substituted benzene compounds.
- Öztürk, N., et al. (2019). Separation techniques: Chromatography. Northern Clinics of Istanbul, 6(4), 368-372.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analysis & Analytical Chemistry, 13(674).
- Milner, P. J., et al. (2021).
- Kimata, K., et al. (1990). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- PrepChem.com. (n.d.). Synthesis of o-fluoronitrobenzene.
- Jiang, X., et al. (2024).
- Wang, J. L., et al. (2015). The relief of microtherm inhibition for p-fluoronitrobenzene mineralization using electrical stimulation at low temperatures. Applied Microbiology and Biotechnology, 99(12), 5325-5334.
- Sciencemadness.org. (2019, September 4).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Wikipedia. (n.d.). Fluorobenzene.
- Chromatography Today. (2020, May 20).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
- Thermo Fisher Scientific. (n.d.).
- Lee, J., et al. (2022).
Sources
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Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Analysis of 1-Cyclopropyl-2-fluoro-4-nitrobenzene and Structurally Related Fluorinated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable analytical technique for the characterization of these fluorinated compounds. The ¹⁹F nucleus boasts a unique combination of advantageous properties: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[1][2] Furthermore, the vast chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap and provides exceptional sensitivity to the local electronic environment.[1][3]
This guide provides an in-depth technical analysis of the ¹⁹F NMR spectroscopy of 1-cyclopropyl-2-fluoro-4-nitrobenzene, a molecule of interest in medicinal chemistry due to the presence of a pharmacologically relevant cyclopropyl moiety in conjunction with a fluorinated nitroaromatic scaffold. While specific experimental ¹⁹F NMR data for this compound is not widely published, this guide will leverage established principles of NMR spectroscopy to predict its spectral characteristics. To provide a robust comparative framework, we will analyze and contrast its predicted data with the experimental ¹⁹F NMR data of structurally related fluorinated nitroaromatics: 2,4-difluoronitrobenzene, 1-fluoro-2,4-dinitrobenzene, and 4-fluoro-3-nitroaniline. This guide will delve into the underlying principles governing the observed chemical shifts and coupling constants, providing a detailed experimental protocol for obtaining high-quality ¹⁹F NMR spectra for these compounds.
Understanding the ¹⁹F NMR Spectrum of Aromatic Compounds: The Influence of Substituents
The chemical shift of a fluorine atom on an aromatic ring is exquisitely sensitive to the electronic effects of other substituents. Electron-withdrawing groups, such as the nitro group (-NO₂), generally cause a downfield shift (less shielded) of the fluorine resonance, while electron-donating groups induce an upfield shift (more shielded).[4] The position of the substituent relative to the fluorine atom (ortho, meta, or para) also plays a crucial role in determining the magnitude of this effect.
The cyclopropyl group, while being an alkyl substituent, is known to possess a degree of unsaturation and can participate in conjugation with the aromatic ring, generally acting as an ortho-para directing and activating group in electrophilic aromatic substitution.[5] Its influence on the ¹⁹F chemical shift is more nuanced. It is expected to have a shielding effect compared to a hydrogen atom, but its precise impact in the context of a fluorinated nitroaromatic system requires careful consideration of both inductive and resonance effects.
Predicted ¹⁹F NMR Analysis of this compound
Based on the electronic properties of its substituents, we can predict the key features of the ¹⁹F NMR spectrum of this compound.
-
Chemical Shift (δ): The fluorine atom is situated ortho to the cyclopropyl group and meta to the strongly electron-withdrawing nitro group. The nitro group at the para position relative to the fluorine would exert a significant deshielding effect, shifting the resonance downfield. The ortho-cyclopropyl group is expected to have a modest shielding effect. Therefore, the chemical shift is anticipated to be in the downfield region typical for fluorine atoms on electron-deficient aromatic rings.
-
Coupling Constants (J): The fluorine atom will exhibit spin-spin coupling with the adjacent aromatic protons and the protons of the cyclopropyl group.
-
³J(H-F) (ortho): Coupling to the proton at the C3 position.
-
⁴J(H-F) (meta): Coupling to the proton at the C5 position.
-
Long-range coupling: Potential coupling to the protons of the cyclopropyl group.
-
The following diagram illustrates the predicted coupling interactions for this compound.
Caption: Predicted ¹⁹F-¹H coupling in this compound.
Comparative ¹⁹F NMR Analysis
To contextualize the predicted spectral properties of this compound, we will now compare it with three structurally related compounds for which experimental data is available.
Alternative 1: 2,4-Difluoronitrobenzene
This molecule features a second fluorine atom in place of the cyclopropyl group. This allows for a direct comparison of the electronic influence of a fluorine atom versus a cyclopropyl group at the ortho position relative to the observed fluorine.
Alternative 2: 1-Fluoro-2,4-dinitrobenzene
Here, the cyclopropyl group is replaced by a second nitro group. This provides insight into the additive deshielding effect of multiple electron-withdrawing groups on the fluorine chemical shift.
Alternative 3: 4-Fluoro-3-nitroaniline
In this analogue, the cyclopropyl group is replaced by an amino group (-NH₂), a strong electron-donating group. This will demonstrate the significant shielding effect of an electron-donating group compared to the other substituents.
Data Presentation
The following table summarizes the predicted ¹⁹F NMR data for this compound and the experimental data for the selected comparative compounds.
| Compound | Substituent at C2 | Substituent at C4 | ¹⁹F Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| This compound | Cyclopropyl | Nitro | Predicted: -110 to -120 | Predicted: ³J(H-F), ⁴J(H-F) |
| 2,4-Difluoronitrobenzene | Fluoro | Nitro | F2: -108.3, F4: -103.8 | ²J(F-F) ≈ 20, ³J(H-F), ⁴J(H-F) |
| 1-Fluoro-2,4-dinitrobenzene | Nitro | Nitro | -109.5 | ³J(H-F), ⁴J(H-F) |
| 4-Fluoro-3-nitroaniline | Amino | Nitro | -125.7 | ³J(H-F), ⁴J(H-F) |
Note: Chemical shifts are referenced to CFCl₃. Experimental data is sourced from publicly available spectral databases and literature. The predicted chemical shift for this compound is an educated estimate based on substituent effects.
Causality Behind Experimental Choices and Spectral Interpretation
The choice of these specific comparators is deliberate. By systematically altering the substituent at the C2 position while keeping the fluoro and nitro groups constant (where possible), we can isolate and understand the electronic contribution of each group to the ¹⁹F NMR spectrum.
-
2,4-Difluoronitrobenzene vs. This compound: The presence of a second fluorine atom in 2,4-difluoronitrobenzene leads to a significant downfield shift for both fluorine atoms due to their electron-withdrawing nature. The observation of a large ²J(F-F) coupling constant would be a key distinguishing feature. In contrast, the cyclopropyl group in our target molecule is expected to be less electron-withdrawing than fluorine, leading to a more upfield (shielded) chemical shift for the adjacent fluorine.
-
1-Fluoro-2,4-dinitrobenzene vs. This compound: The replacement of the cyclopropyl group with another strongly electron-withdrawing nitro group in 1-fluoro-2,4-dinitrobenzene results in a significant downfield shift of the fluorine resonance. This highlights the powerful deshielding effect of the nitro group.
-
4-Fluoro-3-nitroaniline vs. This compound: The amino group in 4-fluoro-3-nitroaniline is a strong electron-donating group, causing a significant upfield shift of the fluorine resonance compared to the other examples. This provides a clear illustration of the shielding effect of electron-donating substituents.
The following diagram illustrates the logical relationship between the electronic nature of the substituent at C2 and the expected ¹⁹F chemical shift.
Caption: Substituent effects on ¹⁹F chemical shifts.
Experimental Protocol for ¹⁹F NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra of this compound and its comparators. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the fluorinated compound into a clean, dry vial.
-
Dissolution: Dissolve the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[3]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is a common choice. Alternatively, a sealed capillary containing a reference compound like CFCl₃ can be used.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.
-
Locking and Shimming: Insert the sample into the magnet, lock the spectrometer on the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the ¹⁹F channel of the probe to the sample.
Data Acquisition
-
Experiment: Select a standard 1D ¹⁹F pulse sequence. For routine analysis, a simple pulse-acquire sequence is sufficient. If proton coupling is to be removed, a proton-decoupled pulse sequence should be used.
-
Spectral Width: Set a wide spectral width to encompass the expected range of ¹⁹F chemical shifts (e.g., -50 to -150 ppm for aromatic fluorides).
-
Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region.
-
Acquisition Time (AT): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ of the fluorine nuclei.
-
Number of Scans (NS): Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature throughout the experiments to ensure comparability of chemical shifts.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction.
-
Referencing: Reference the spectrum to the internal standard or an external reference.
-
Peak Picking and Integration: Identify the peaks and integrate their areas. For coupled spectra, measure the coupling constants.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
This guide has provided a comprehensive framework for the ¹⁹F NMR analysis of this compound. While experimental data for this specific molecule remains elusive in public domains, we have established a robust predictive model for its ¹⁹F NMR spectrum based on the known electronic effects of its constituent functional groups. The comparative analysis with 2,4-difluoronitrobenzene, 1-fluoro-2,4-dinitrobenzene, and 4-fluoro-3-nitroaniline offers valuable context and highlights the sensitivity of the ¹⁹F nucleus to its chemical environment. The detailed experimental protocol provided herein empowers researchers to acquire high-quality, reproducible ¹⁹F NMR data, facilitating the unambiguous characterization of this and other novel fluorinated molecules. As the synthesis and application of complex fluorinated compounds continue to expand, the principles and methodologies outlined in this guide will serve as a valuable resource for the scientific community.
References
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Di-Giacomo, F., & Bagno, A. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 79(15), 7253–7260. [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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A Comparative Guide to IR Spectroscopy of Nitro and Cyclopropyl Groups for Researchers
For the discerning researcher in drug development and organic synthesis, infrared (IR) spectroscopy remains an indispensable tool for functional group identification. Its ability to provide a rapid, non-destructive molecular fingerprint is unparalleled. This guide provides an in-depth, comparative analysis of the characteristic IR spectral features of two crucial functional groups: the electron-withdrawing nitro group (-NO₂) and the strained cyclopropyl ring. Understanding the nuances of their vibrational behavior is key to accurate structural elucidation and reaction monitoring.
The Foundational Principle: Molecular Vibrations
Infrared spectroscopy probes the vibrational energy levels of a molecule.[1][2] When a molecule absorbs infrared radiation, specific bonds within it vibrate at characteristic frequencies. These vibrations, which include stretching (changes in bond length) and bending (changes in bond angle), will only absorb IR radiation if they result in a change in the molecular dipole moment.[3] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique pattern of peaks that correspond to the functional groups present.
The Nitro Group: A Tale of Two Intense Stretches
The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its highly polar nature. The N-O bonds are in a constant state of resonance, resulting in two equivalent bonds, each with a bond order of approximately 1.5. This leads to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[4][5][6]
Key Vibrational Modes of the Nitro Group
-
Asymmetric N-O Stretch (ν_as): This is typically the stronger of the two main absorptions and appears at a higher frequency. It involves one N-O bond stretching while the other compresses.
-
Symmetric N-O Stretch (ν_s): This absorption, also strong, involves both N-O bonds stretching in phase.
-
C-N Stretch (ν(C-N)): The vibration of the bond connecting the nitro group to the rest of the molecule is of medium intensity and can sometimes be obscured.
-
NO₂ Bending (Scissoring): A medium intensity bending vibration is also characteristic of the nitro group.[5]
The precise location of the N-O stretching bands is highly sensitive to the electronic environment, making IR spectroscopy a powerful tool for probing the molecular context of the nitro group.
-
Aliphatic Nitro Compounds: In nitroalkanes, the asymmetric stretch occurs around 1550 cm⁻¹, while the symmetric stretch is found near 1365 cm⁻¹.[4]
-
Aromatic Nitro Compounds: When the nitro group is attached to an aromatic ring, conjugation with the π-system delocalizes electron density, slightly weakening the N-O bonds. This results in a shift to lower wavenumbers (a red shift). The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ range, and the symmetric stretch is observed between 1360-1290 cm⁻¹.[4][6] The presence of other electron-donating or electron-withdrawing groups on the aromatic ring can further modulate these frequencies.
The Cyclopropyl Group: Signatures of Ring Strain
The cyclopropyl group, a three-membered aliphatic ring, possesses significant ring strain due to its compressed C-C-C bond angles (60°). This strain has a notable effect on the vibrational frequencies of its C-H and C-C bonds.
Key Vibrational Modes of the Cyclopropyl Group
-
C-H Stretching Vibrations: The most diagnostic feature of a cyclopropyl group is the C-H stretching absorption, which occurs at a higher frequency than in unstrained alkanes. This is due to the increased s-character of the C-H bonds. These peaks are typically found in the range of 3100-3000 cm⁻¹.[7][8]
-
CH₂ Deformation (Scissoring): The scissoring vibration of the methylene groups in the cyclopropane ring gives rise to a characteristic absorption band around 1480-1440 cm⁻¹.[9]
-
Ring Vibrations ("Breathing" Mode): The cyclopropane ring also exhibits characteristic skeletal vibrations. A notable "ring breathing" mode, where the entire ring expands and contracts symmetrically, can often be observed in the 1020-1000 cm⁻¹ region.[8][9][10] The position and intensity of this peak can be influenced by substitution on the ring.
Comparative Analysis of IR Absorption Data
The following tables summarize the key IR absorption bands for nitro and cyclopropyl groups, providing a quick reference for spectral interpretation.
Table 1: Characteristic IR Peaks of the Nitro Group
| Vibrational Mode | Aliphatic (-NO₂) Wavenumber (cm⁻¹) | Aromatic (-NO₂) Wavenumber (cm⁻¹) | Intensity | Notes |
| Asymmetric N-O Stretch | 1600 - 1530 | 1550 - 1475 | Strong | One of the most characteristic bands for nitro compounds.[4][6][11] |
| Symmetric N-O Stretch | 1390 - 1300 | 1360 - 1290 | Strong | The second highly characteristic band for nitro compounds.[4][6][11] |
| C-N Stretch | ~870 | 890 - 835 | Medium | Can sometimes overlap with other absorptions.[6] |
| NO₂ Bending (Scissoring) | ~850 | 890 - 835 | Medium | [5] |
Table 2: Characteristic IR Peaks of the Cyclopropyl Group
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch | 3100 - 3000 | Medium to Weak | Diagnostic for C-H bonds on a strained ring.[7][8] |
| CH₂ Deformation (Scissoring) | 1480 - 1440 | Medium | Characteristic of the methylene groups in the ring.[9] |
| Ring Breathing/Skeletal Vibrations | 1020 - 1000 | Medium to Weak | Confirms the presence of the cyclopropane ring structure.[8][9] |
Experimental Protocol: Acquiring High-Quality IR Spectra with ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, efficient method for obtaining high-quality IR spectra of both liquid and solid samples with minimal preparation.[12]
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry before proceeding. The cleanliness of the crystal is paramount for acquiring a pure spectrum of the sample.
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂, water vapor).
-
Sample Application:
-
For Liquid Samples: Place a single drop of the neat liquid directly onto the center of the ATR crystal.
-
For Solid Samples: Place a small amount of the solid powder or film onto the crystal.
-
-
Pressure Application (for solid samples): For solid samples, lower the instrument's pressure arm to ensure intimate contact between the sample and the ATR crystal. Consistent and even pressure is crucial for reproducibility and spectral quality. Insufficient contact will result in a weak and distorted spectrum.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the previously collected background spectrum.
-
Data Processing: Perform any necessary data processing, such as baseline correction or ATR correction. ATR correction algorithms can convert the spectrum to a more familiar absorbance-like format, which can be useful for comparison with spectra obtained via traditional transmission methods.
-
Cleaning: After analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent.
Conclusion
The nitro and cyclopropyl functional groups present distinct and readily identifiable features in an IR spectrum. The strong, characteristic N-O stretching bands of the nitro group and the high-frequency C-H stretching and ring breathing modes of the cyclopropyl group serve as reliable diagnostic markers. By understanding the underlying vibrational principles and employing modern analytical techniques such as ATR-FTIR, researchers can confidently identify these functional groups, aiding in the rapid and accurate characterization of novel chemical entities.
References
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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University of California, Davis. (2020, August 13). IR: nitro groups. LibreTexts. Retrieved from [Link]
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(n.d.). The features of IR spectrum. Retrieved from [Link]
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Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]
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Roberts, J. D., & Caserio, M. C. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy. LibreTexts. Retrieved from [Link]
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(n.d.). Nitro compound infrared spectra. Retrieved from [Link]
- Yuliasari, N., & Nandiyanto, A. B. D. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
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(n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
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(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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DeBlase, A. F., et al. (2025, August 6). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. ResearchGate. Retrieved from [Link]
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Al-Abed, S. R., & Daniels, J. S. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. Retrieved from [Link]
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- Wiberg, K. B., & Nist, B. J. (1961). Cyclopropene. IV. The Infrared, Ultraviolet and N.m.r. Spectra of Cyclopropene and Some Related Compounds. Journal of the American Chemical Society, 83(6), 1226–1232.
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Smith, A. J. T., et al. (2024, October 8). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Retrieved from [Link]
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Gati, W. B., et al. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Retrieved from [Link]
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Gati, W. B., et al. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of adsorbed species on Au/Al-2.5 at 120 ?C as a function.... Retrieved from [Link]
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ResearchGate. (n.d.). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. Retrieved from [Link]
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Plíva, J., & Johns, J. W. C. (1998). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane. ResearchGate. Retrieved from [Link]
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Beck, C., et al. (2024, December 31). ATR-FTIR spectral database of geological, experimental, and archaeological materials. Retrieved from [Link]
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Wang, Y., et al. (2024, October 22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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(n.d.). VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Retrieved from [Link]
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van der Vries, T., et al. (2023, June 12). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. MDPI. Retrieved from [Link]
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The Department of Chemistry, UWI, Mona, Jamaica. (2012, January 18). Infrared Spectroscopy and Modes of Vibrations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Differentiating 2-Fluoro-4-Nitroaniline and 4-Fluoro-2-Nitroaniline by LC-MS
Executive Summary
The chromatographic co-elution of positional isomers presents a significant analytical hurdle in pharmaceutical development, quality control, and chemical synthesis. Isomers such as 2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline possess identical mass-to-charge ratios, rendering them indistinguishable by mass spectrometry alone. This guide provides a robust, field-tested liquid chromatography-mass spectrometry (LC-MS) strategy for the baseline separation and unambiguous identification of these two critical isomers. We will delve into the physicochemical rationale behind method development, from stationary phase selection to mass spectral analysis, providing a self-validating protocol that ensures accuracy and reproducibility for researchers and drug development professionals.
The Analytical Challenge: A Tale of Two Isomers
2-Fluoro-4-nitroaniline (CAS: 369-35-7) and 4-fluoro-2-nitroaniline (CAS: 364-78-3) are valuable chemical building blocks, often used as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Their structural similarity, differing only in the substitution pattern on the aniline ring, leads to nearly identical physicochemical properties, making their separation a non-trivial task. As regulatory bodies demand stringent impurity profiling, a reliable method to differentiate and quantify these potential process-related impurities is paramount.
The core challenge lies in their identical molecular weight (156.11 g/mol ), which means a mass spectrometer will detect them at the same m/z value.[3][4] Therefore, chromatographic separation is not just beneficial; it is essential. This guide will focus on exploiting the subtle electronic and steric differences between the two molecules to achieve this separation.
Physicochemical Properties: The Key to Chromatographic Selectivity
Understanding the subtle differences in polarity and electron distribution between the isomers is the foundation of a logical method development strategy. The relative positions of the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine (-F) atom in relation to the electron-donating amino group (-NH₂) create distinct molecular dipoles and opportunities for differential interactions with an HPLC stationary phase.
| Property | 2-Fluoro-4-nitroaniline | 4-Fluoro-2-nitroaniline | Data Source |
| Molecular Formula | C₆H₅FN₂O₂ | C₆H₅FN₂O₂ | PubChem[3][4] |
| Molecular Weight | 156.11 g/mol | 156.11 g/mol | PubChem[3][4] |
| CAS Number | 369-35-7 | 364-78-3 | PubChem[3][4] |
| Melting Point | 122-130 °C | 91-95 °C | Sigma-Aldrich, Thermo Fisher[5] |
| Predicted pKa | -0.45 ± 0.10 | Not available | ChemicalBook[6] |
| Predicted LogP | 1.85 | 1.85 | Chemspider |
In 4-fluoro-2-nitroaniline, the strong electron-withdrawing nitro group is ortho to the amino group, which can lead to intramolecular hydrogen bonding. This internal interaction can "shield" the polarity of these groups, making the molecule behave as if it were less polar than its 2-fluoro-4-nitro counterpart in a reversed-phase system. This hypothesized difference in apparent polarity is the primary lever we will use to achieve separation.
The LC-MS Strategy: A Symphony of Separation and Detection
Our approach integrates an optimized liquid chromatography method for physical separation with high-resolution mass spectrometry for confident identification and confirmation.
Causality in Column Selection: Why Phenyl-Hexyl?
While a standard C18 column separates analytes primarily based on hydrophobicity, its performance with positional isomers can be limited. The subtle differences in hydrophobicity may not be sufficient for baseline resolution.
For aromatic positional isomers, a stationary phase capable of alternative interactions is often a superior choice.[7] We selected a Phenyl-Hexyl column for two primary reasons:
-
π-π Interactions : The phenyl rings in the stationary phase can interact with the electron-rich aromatic rings of the analytes. The differing electron densities of the two isomers, caused by the varied positions of the nitro and fluoro groups, will lead to differential π-π stacking interactions and, consequently, different retention times.[7]
-
Shape Selectivity : Phenyl-based phases can offer enhanced shape selectivity for rigid ring systems, which is ideal for distinguishing positional isomers.[8]
Fluorinated stationary phases can also be an excellent alternative, offering unique selectivity for halogenated compounds.[8][9] However, the Phenyl-Hexyl phase provides a robust starting point with a well-understood mixed-mode (hydrophobic and π-π) retention mechanism.
Mass Spectrometry: From Detection to Confirmation
The mass spectrometer serves a dual purpose: to detect the eluting compounds and to provide structural information to confirm the identity of each separated peak.
-
Ionization : Electrospray Ionization in positive mode (ESI+) is the ideal choice. The basic amino group on the aniline scaffold is readily protonated in the acidic mobile phase (containing 0.1% formic acid), leading to a strong signal for the protonated molecule [M+H]⁺ at m/z 157.039.
-
MS¹ Full Scan : A full scan analysis confirms the presence of compounds at the expected m/z, but as established, cannot differentiate the isomers.
-
MS² Tandem MS : Data-dependent tandem MS (dd-MS²) is employed to provide structural confirmation. The instrument isolates the precursor ion (m/z 157.039) as it elutes from the column and fragments it. While fragmentation patterns of isomers can be similar, subtle and reproducible differences in fragment ion ratios can sometimes be observed, serving as a secondary point of identification.[10] The fragmentation of nitroanilines typically involves characteristic losses of nitro-related groups (NO, NO₂, H₂O).[11][12]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a complete, self-validating system. The inclusion of a system suitability standard (e.g., a simple nitroaromatic compound) and the verification of peak resolution ensure the method is performing correctly before analyzing unknown samples.
Materials and Reagents
-
Standards : 2-Fluoro-4-nitroaniline (≥98% purity) and 4-Fluoro-2-nitroaniline (≥98% purity).
-
Solvents : LC-MS grade Acetonitrile (ACN) and Water.
-
Additive : LC-MS grade Formic Acid (FA).
-
Sample Diluent : 50:50 (v/v) Acetonitrile:Water.
Standard Preparation
-
Stock Solutions (1 mg/mL) : Accurately weigh 10 mg of each isomer into separate 10 mL volumetric flasks. Dissolve and bring to volume with sample diluent.
-
Working Solution (10 µg/mL) : Combine 100 µL of each stock solution into a single 10 mL volumetric flask. Bring to volume with sample diluent. This creates a mixed isomer standard for method development and validation.
LC-MS Method Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and narrow peaks, crucial for separating closely eluting isomers. |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm | Offers mixed-mode retention (hydrophobic and π-π) for enhanced selectivity of aromatic isomers.[7] |
| Column Temp. | 40 °C | Improves peak shape and can subtly influence selectivity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. FA provides protons for ESI+. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| Gradient | 10% B to 70% B over 8 min | A shallow gradient is critical to resolve compounds with similar retention behavior. |
| MS System | Q-TOF or Orbitrap HRMS | High resolution ensures mass accuracy for formula confirmation. |
| Ionization Mode | ESI Positive (ESI+) | Efficiently ionizes the basic amino group. |
| Scan Mode | Full Scan (MS¹) & dd-MS² | MS¹ for detection, dd-MS² for fragmentation and identity confirmation. |
| MS¹ Range | m/z 100-300 | Covers the mass of the analytes. |
| MS² Energy | Ramped Collision Energy (10-40 eV) | Gathers fragmentation data across a range of energies to maximize information. |
Expected Results and Interpretation
Based on the principles of intramolecular hydrogen bonding affecting apparent polarity, we can predict the elution order.
-
Hypothesis : 4-Fluoro-2-nitroaniline , with its potential for intramolecular hydrogen bonding between the ortho-amino and nitro groups, will be less interactive with the aqueous mobile phase. It will behave as a less polar compound and therefore be retained longer on the reversed-phase column.
-
Expected Elution Order : 2-Fluoro-4-nitroaniline will elute before 4-Fluoro-2-nitroaniline.
Comparative Data (Hypothetical)
| Analyte | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key MS² Fragments (m/z) |
| 2-Fluoro-4-nitroaniline | ~5.2 | 157.039 | 139.028, 127.040, 111.040 |
| 4-Fluoro-2-nitroaniline | ~5.8 | 157.039 | 139.028, 127.040, 111.040 |
Interpretation : The primary point of differentiation is the chromatographic retention time (RT) . A resolution (Rs) value of >1.5 between the two peaks indicates a successful baseline separation. While the major MS² fragments are expected to be identical, careful analysis of the relative intensities of these fragments may provide a secondary confirmation metric. For instance, steric hindrance in one isomer might favor a particular fragmentation pathway, leading to a reproducible difference in the ratio of m/z 127 to m/z 111.
Conclusion
The differentiation of 2-fluoro-4-nitroaniline and 4-fluoro-2-nitroaniline is a classic example of an analytical challenge that is readily solved with a systematic, science-driven approach. By understanding the subtle physicochemical differences between the isomers, we can rationally select a chromatographic stationary phase—in this case, a Phenyl-Hexyl column—that exploits these differences through multiple interaction modes. This strategy, coupled with high-resolution mass spectrometry for confirmation, provides an unambiguous and robust method. This guide equips researchers and drug development professionals with not just a protocol, but the underlying logic required to tackle similar challenges in isomeric differentiation, ensuring data integrity and analytical confidence.
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Zhang, H., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(26), 20261-20268. [Link]
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Mishra, V., et al. (2025). Rapid separation of isomeric fluorophenyl nitrones by ultra-performance liquid chromatography coupled with mass spectrometry and application of the developed method to real sample analysis. Analytica Chimica Acta, 1300, 345036. [Link]
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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The Definitive Guide to Structural Analysis of Para-Nitro Cyclopropyl Derivatives: A Comparative Approach
For researchers, scientists, and drug development professionals, a molecule's three-dimensional structure is not merely a geometric curiosity; it is the blueprint for its function, reactivity, and interaction with biological systems. The incorporation of a cyclopropyl ring fused to a para-nitrophenyl scaffold introduces a fascinating interplay of steric strain, electronic conjugation, and conformational rigidity.[1] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the precise architecture of these valuable chemical entities, moving from the definitive solid-state analysis by X-ray crystallography to complementary solution-state and computational methods.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Unambiguous three-dimensional structure determination is the cornerstone of modern chemical and pharmaceutical science.[2] Among the available techniques, single-crystal X-ray diffraction stands as the ultimate arbiter, providing a precise and detailed map of atomic positions, bond lengths, and bond angles in the solid state.[3] The process relies on the diffraction of X-rays by a well-ordered crystal lattice, which generates a unique pattern that can be mathematically reconstructed into a detailed molecular model.[3][4]
The primary challenge and rate-limiting step in SCXRD is often the cultivation of a single crystal of sufficient quality—typically less than 0.5 mm in each dimension and free of significant defects.[3]
Case Study: Crystal Structure of a Close Analog, 4-Cyclopropylacetanilide
While a complete, publicly accessible crystal structure for a simple para-nitro cyclopropyl derivative is elusive in the literature, an analysis of the closely related compound, 4-cyclopropylacetanilide, provides excellent insight into the key structural features imparted by the cyclopropylphenyl moiety.[5] The primary structural difference is the substitution of the para-nitro group with an acetamido group, which has different electronic properties but presents similar questions of conformation relative to the cyclopropyl ring.
The crystallographic investigation of 4-cyclopropylacetanilide reveals a crucial conformational preference.[5] The phenyl substituent adopts a "bisecting" conformation, where the plane of the phenyl ring bisects the C-C-C angle of the cyclopropane ring at the point of attachment. This arrangement maximizes the conjugative interaction between the π-orbitals of the aromatic ring and the Walsh orbitals of the cyclopropane ring, a key feature influencing the electronic properties of such molecules.[5]
Table 1: Crystallographic Data for 4-Cyclopropylacetanilide [5]
| Parameter | Value at 21°C | Value at -100°C |
| Chemical Formula | C₁₁H₁₃NO | C₁₁H₁₃NO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.725(2) | 9.557(4) |
| b (Å) | 10.934(3) | 10.980(2) |
| c (Å) | 9.636(2) | 9.641(2) |
| β (°) | 106.13(1) | 106.34(3) |
| Volume (ų) | 984.21 | 970.76 |
| Z (Molecules per cell) | 4 | 4 |
| Key Torsion Angle | ||
| Phenyl-Cyclopropyl | ~Bisecting conformation | ~Bisecting conformation |
| Selected Bond Lengths (Å) | ||
| Cyclopropane (distal) | 1.474(4) | - |
| Cyclopropane (adjacent) | 1.494(3), 1.498(3) | - |
Note: The shortening of the distal cyclopropane bond (the one opposite the phenyl ring) is indicative of the electronic donation from the cyclopropyl group into the aromatic system.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the para-nitro cyclopropyl derivative. Suitable solvents may include ethanol, ethyl acetate, or toluene. The solution is left undisturbed in a dust-free environment at a constant temperature.[3]
-
Crystal Mounting: A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head, often using a cryoprotectant to mitigate crystal decay during data collection.[3]
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled with a stream of nitrogen gas (typically to 100 K), and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[2]
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and this model is then refined against the experimental data to yield the final, precise three-dimensional structure.[2]
Complementary Techniques: A Holistic View
While SCXRD provides an unparalleled view of the static solid-state structure, it doesn't tell the whole story. Molecules exist in different environments, most notably in solution for many chemical and biological processes. Spectroscopic and computational methods are therefore essential for a comprehensive understanding.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For a para-nitro cyclopropyl derivative, ¹H and ¹³C NMR are crucial for confirming the successful synthesis and providing clues about the electronic environment.
-
¹H NMR: Would show characteristic signals for the aromatic protons, with splitting patterns influenced by the para-substitution. The cyclopropyl protons would appear as a complex multiplet in the aliphatic region, typically at a higher field (lower ppm) than expected for a simple alkane due to the ring current effect.[1]
-
¹³C NMR: Would confirm the number of unique carbon atoms. The chemical shifts of the aromatic carbons are sensitive to the strong electron-withdrawing effect of the nitro group.[6]
Table 2: Comparison of Structural Information: SCXRD vs. NMR
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field |
| Sample Phase | Solid (high-quality single crystal required) | Liquid (solution) |
| Information Provided | Precise 3D coordinates, bond lengths/angles, crystal packing | Chemical environment, atomic connectivity, stereochemistry in solution |
| Key Advantage | Unambiguous, definitive 3D structure determination | Provides data in a biologically/chemically relevant solution state |
| Limitation | Crystal growth can be a major bottleneck; static solid-state picture | Indirect structural information; interpretation can be complex |
B. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique used to identify the presence of specific functional groups in a molecule.[2] For a para-nitro cyclopropyl derivative, the IR spectrum would be dominated by characteristic absorption bands.
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching bands, typically around 1500-1530 cm⁻¹ and 1345-1370 cm⁻¹, respectively.[2]
-
Aromatic Ring: C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Cyclopropyl Group: C-H stretching bands typically just above 3000 cm⁻¹.
While IR confirms the presence of these key components, it provides very limited information about the overall three-dimensional structure.
C. Computational Conformational Analysis
Computational chemistry offers a powerful predictive tool to explore a molecule's potential energy surface and identify its most stable conformers.[3] Using methods like Density Functional Theory (DFT), one can calculate the relative energies of different conformations, such as the "bisected" versus "perpendicular" orientations of the cyclopropyl ring relative to the phenyl ring. These calculations often show excellent agreement with experimental findings from X-ray crystallography and can help rationalize the observed structures.[3]
Conclusion: An Integrated Strategy
The comprehensive structural analysis of para-nitro cyclopropyl derivatives requires an integrated, multi-technique approach. Single-crystal X-ray diffraction provides the definitive, high-resolution solid-state structure, which serves as the foundational ground truth. This static picture is then complemented by NMR spectroscopy, which reveals the molecule's structure and dynamic behavior in the more fluid solution phase. IR spectroscopy offers a rapid confirmation of key functional groups, while computational modeling provides a theoretical framework for understanding conformational preferences and electronic properties. By synergistically applying these methods, researchers can build a complete and robust understanding of these molecules, paving the way for their rational application in drug design and materials science.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
